An In-depth Technical Guide to the Chemical Properties of 6-(Dimethylamino)hexylamine
An In-depth Technical Guide to the Chemical Properties of 6-(Dimethylamino)hexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Dimethylamino)hexylamine, also known as N,N-Dimethyl-1,6-hexanediamine, is a diamine substituted hydrocarbon with the chemical formula C8H20N2.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on data relevant to research and drug development.
Chemical and Physical Properties
While specific experimental data for 6-(Dimethylamino)hexylamine is limited, the properties of the closely related compound, N,N-Dimethylhexylamine, provide valuable estimates.
Table 1: Physical and Chemical Properties of 6-(Dimethylamino)hexylamine and Related Compounds
| Property | 6-(Dimethylamino)hexylamine | N,N-Dimethylhexylamine | N,N'-Dimethyl-1,6-hexanediamine |
| CAS Number | 1938-58-5[1] | 4385-04-0[2] | 13093-04-4 |
| Molecular Formula | C8H20N2[1] | C8H19N[2] | C8H20N2 |
| Molecular Weight | 144.26 g/mol [1] | 129.24 g/mol [2] | 144.26 g/mol |
| Boiling Point | Not available | 146-150 °C | 96 °C at 14 mmHg |
| Density | Not available | 0.744 g/mL at 25 °C | 0.807 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.414 | n20/D 1.447 |
| Solubility | Soluble in most organic solvents.[3][4] | Moderately soluble in organic solvents, limited solubility in water.[5] | Not available |
Synthesis and Reactivity
Synthesis
A potential synthetic route for 6-(Dimethylamino)hexylamine can be inferred from the synthesis of the structurally similar N,N'-Dimethyl-1,6-hexanediamine. A common method for the synthesis of such diamines is the reductive amination of a corresponding dinitrile or the alkylation of a primary diamine.
A plausible synthesis for 6-(Dimethylamino)hexylamine would involve the reductive methylation of 1,6-hexanediamine. This can be achieved using a methylating agent like formaldehyde in the presence of a reducing agent such as hydrogen gas and a suitable catalyst (e.g., palladium on carbon).
Reactivity
The reactivity of 6-(Dimethylamino)hexylamine is characterized by the presence of two amine functional groups: a primary amine and a tertiary amine.
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Primary Amine: The primary amine group (-NH2) is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions to form imines.
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Tertiary Amine: The tertiary dimethylamino group (-N(CH3)2) is also nucleophilic and basic. It can be protonated to form a quaternary ammonium salt and can act as a catalyst in certain reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile.[5]
The presence of two amine groups makes 6-(Dimethylamino)hexylamine a useful building block in polymer chemistry and for the synthesis of more complex molecules.[6][7] Diamines are known to react with various electrophiles, and the differential reactivity of the primary and tertiary amines can be exploited for selective chemical modifications.
Experimental Data and Protocols
Spectroscopic Analysis
While specific spectra for 6-(Dimethylamino)hexylamine are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 6-(Dimethylamino)hexylamine
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the N-methyl protons (singlet), methylene protons adjacent to the nitrogen atoms, and the other methylene protons in the hexyl chain. The integration of these signals would correspond to the number of protons in each environment. |
| ¹³C NMR | Resonances for the N-methyl carbons, the six distinct methylene carbons of the hexyl chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 144.26 g/mol , along with characteristic fragmentation patterns of alkylamines. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine, C-H stretching for the alkyl groups, and C-N stretching vibrations. |
Applications in Research and Drug Development
The dimethylamino functional group is a common pharmacophore found in a wide range of FDA-approved drugs. Its presence can influence a molecule's pharmacological activity, including its ability to act as an antimicrobial, antihistaminic, anticancer, and analgesic agent.
While specific biological activities for 6-(Dimethylamino)hexylamine have not been extensively reported, its structural features suggest potential for investigation in several areas:
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Drug Delivery: The tertiary amine can be protonated, making the molecule suitable for use in pH-responsive drug delivery systems.
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Monomer for Polyamides and Polyurethanes: The difunctional nature of the molecule makes it a candidate for polymerization reactions.[6]
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Inhibitor of Deoxyhypusine Synthase: Diamine and triamine analogs have been investigated as inhibitors of this enzyme, which is essential for cell growth.[8]
Safety and Handling
6-(Dimethylamino)hexylamine is classified as a dangerous good for transport.[1] Like other amines, it is expected to be corrosive and may cause skin and eye irritation. Proper personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
6-(Dimethylamino)hexylamine is a versatile chemical building block with potential applications in materials science and drug development. While specific experimental data is not abundant, its chemical properties can be reasonably inferred from related compounds. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.
References
- 1. scbt.com [scbt.com]
- 2. N,N-Dimethylhexylamine | C8H19N | CID 78090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. reddit.com [reddit.com]
- 5. CAS 4385-04-0: N,N-Dimethylhexylamine | CymitQuimica [cymitquimica.com]
- 6. Hexamethylenediamine - Wikipedia [en.wikipedia.org]
- 7. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diamine and triamine analogs and derivatives as inhibitors of deoxyhypusine synthase: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
